molecular formula C9H8ClNO2 B15204244 2-(Chloromethyl)benzo[d]oxazole-6-methanol

2-(Chloromethyl)benzo[d]oxazole-6-methanol

Cat. No.: B15204244
M. Wt: 197.62 g/mol
InChI Key: BZBXWGJUUIRUKU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)benzo[d]oxazole-6-methanol is a chemical compound with the molecular formula C8H6ClNO It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)benzo[d]oxazole-6-methanol typically involves the reaction of 2-aminophenol with chloroacetic acid in the presence of hydrochloric acid. This reaction forms 2-(chloromethyl)-1H-benzo[d]imidazole, which can then be further reacted to form the desired benzoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)benzo[d]oxazole-6-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzoxazole compounds .

Scientific Research Applications

2-(Chloromethyl)benzo[d]oxazole-6-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-6-methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, similar to other benzoxazole derivatives. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

[2-(chloromethyl)-1,3-benzoxazol-6-yl]methanol

InChI

InChI=1S/C9H8ClNO2/c10-4-9-11-7-2-1-6(5-12)3-8(7)13-9/h1-3,12H,4-5H2

InChI Key

BZBXWGJUUIRUKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CO)OC(=N2)CCl

Origin of Product

United States

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